Di-tert-butyl peroxyoxalate
Overview
Description
Di-tert-butyl peroxyoxalate is an organic peroxide compound characterized by the presence of two tert-butyl groups attached to a peroxyoxalate moiety. It is a colorless liquid with a molecular formula of C10H18O6 and a molecular weight of 234.25 g/mol . This compound is known for its stability and is widely used as a radical initiator in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-tert-butyl peroxyoxalate can be synthesized through the reaction of tert-butyl hydroperoxide with oxalyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2(CH3)3COOH+(COCl)2→(CH3)3COOC(O)COOC(CH3)3+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is carefully controlled to ensure the purity and yield of the product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform to facilitate the mixing of reactants and control the reaction temperature.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl peroxyoxalate undergoes various types of chemical reactions, primarily involving the homolytic cleavage of the peroxide bond to generate free radicals. These reactions include:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: Under certain conditions, this compound can be reduced to form tert-butyl alcohol and carbon dioxide.
Substitution: The compound can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal catalysts such as iron or copper salts. The reactions are typically carried out at elevated temperatures to facilitate the homolytic cleavage of the peroxide bond.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Substitution: Substitution reactions often require the presence of nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The major products include tert-butyl alcohol and carbon dioxide.
Reduction: The primary product is tert-butyl alcohol.
Substitution: The products depend on the nature of the nucleophile used in the reaction.
Scientific Research Applications
Di-tert-butyl peroxyoxalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: The compound is employed in studies involving oxidative stress and radical-induced damage to biological molecules.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the field of cancer treatment where its radical-generating properties may be harnessed to target cancer cells.
Industry: It is used in the production of polymers, resins, and other industrial chemicals where controlled radical reactions are required.
Mechanism of Action
The primary mechanism of action of di-tert-butyl peroxyoxalate involves the homolytic cleavage of the peroxide bond to generate tert-butoxy radicals. These radicals can initiate a variety of chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used. In biological systems, the radicals generated by this compound can induce oxidative stress and damage to cellular components, which is being explored for therapeutic applications .
Comparison with Similar Compounds
Di-tert-butyl peroxyoxalate is unique among organic peroxides due to its stability and ability to generate tert-butoxy radicals. Similar compounds include:
Di-tert-butyl peroxide: Another stable organic peroxide used as a radical initiator.
tert-Butyl hydroperoxide: A less stable peroxide that also generates tert-butoxy radicals but is more prone to decomposition.
Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis but does not generate radicals.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
ditert-butyl ethanediperoxoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-9(2,3)15-13-7(11)8(12)14-16-10(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEQSCUBDIKNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC(=O)C(=O)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940221 | |
Record name | Di-tert-butyl ethanediperoxoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1876-22-8 | |
Record name | Di-tert-butyl peroxyoxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001876228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Di-tert-butyl ethanediperoxoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI-TERT-BUTYL PEROXYOXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF29S2JO3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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